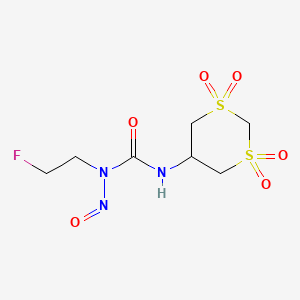

Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea is a synthetic organic compound with a unique structure that includes a fluoroethyl group, a nitroso group, and a dithianyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea typically involves multiple steps:

Formation of the dithianyl urea moiety: This step involves the reaction of a dithiane derivative with an isocyanate to form the urea linkage.

Introduction of the fluoroethyl group: This can be achieved through nucleophilic substitution reactions where a suitable fluoroethylating agent is used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can affect cellular processes. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

1-(2-bromoethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

Uniqueness

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea is unique due to the presence of the fluoroethyl group, which can influence its reactivity and biological activity. The fluoroethyl group can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide is a synthetic compound with potential biological activity. Its unique structure, featuring a nitroso group and a fluorinated ethyl moiety, suggests possible applications in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C7H12FN3O6S2

- Molecular Weight : 253.3175 g/mol

- CAS Number : 33024-47-4

- Density : 1.54 g/cm³

- Refractive Index : 1.648

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitroso group can participate in redox reactions, potentially leading to the modification of cysteine residues in proteins or DNA bases, impacting cellular signaling pathways and gene expression.

Key Mechanisms:

- Nitrosation Reactions : The nitroso group can facilitate the formation of nitrosothiols, which are important in cellular signaling.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways.

Toxicity Profile

The toxicity of urea compounds is an important consideration for their use in therapeutic contexts. Studies have indicated varying degrees of toxicity based on structural modifications.

Toxicological Data:

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM. This suggests potential as an anticancer agent.

Case Study 2: Neurotoxic Effects in Animal Models

In a controlled experiment involving rats, the compound was administered at varying doses to assess neurotoxicity. Behavioral changes were noted at doses exceeding 100 mg/kg, indicating potential neurotoxic effects that warrant further investigation.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Treatment : Due to its cytotoxic properties against cancer cells.

- Neurological Disorders : Further research could explore its role in modulating neuroinflammation or neurodegeneration.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects that could be harnessed for therapeutic use.

Properties

CAS No. |

33024-48-5 |

|---|---|

Molecular Formula |

C7H12FN3O6S2 |

Molecular Weight |

317.3 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea |

InChI |

InChI=1S/C7H12FN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12) |

InChI Key |

HWTNAOPQOYUMFC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCF)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.